(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820256
InChI: InChI=1S/C29H31NO4/c1-29(2,3)20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1
SMILES: CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C29H31NO4
Molecular Weight: 457.6 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid

CAS No.:

Cat. No.: VC13820256

Molecular Formula: C29H31NO4

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid -

Specification

Molecular Formula C29H31NO4
Molecular Weight 457.6 g/mol
IUPAC Name (2S)-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C29H31NO4/c1-29(2,3)20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1
Standard InChI Key VXRQHEZWBBWNMD-SANMLTNESA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound is formally named (3S)-4-[4-(tert-butyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, reflecting:

  • Fmoc group: 9-fluorenylmethyloxycarbonyl protection at the α-amino position

  • β-amino acid backbone: Four-carbon chain with carboxylic acid terminus

  • Aromatic side chain: 4-(tert-butyl)phenyl group enhancing hydrophobicity

Structural Features

PropertyDescription
Molecular formulaC29H31NO4
Molecular weight457.56 g/mol
StereochemistryS-configuration at C3
Key functional groupsFmoc-protected amine, tert-butylphenyl, carboxylic acid

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-based SPPS protocols :

  • Resin loading: Wang or Rink amide resins (0.2–0.6 mmol/g)

  • Fmoc deprotection: 20% piperidine/DMF (2 × 5 min)

  • Coupling: HBTU/HOBt/DIEA (4 eq, 2 hr) in DMF

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5 v/v, 2 hr)

Critical parameters:

  • Coupling efficiency: >98% (HPLC monitoring)

  • Racemization: <0.5% (Chiral HPLC)

  • Purity: Typically ≥95% (RP-HPLC, λ = 214 nm)

Spectroscopic Data

TechniqueKey Signals
1H NMR (CDCl3)δ 7.75 (d, 2H, Fmoc ArH), 7.58–7.25 (m, 11H), 4.35 (m, 1H, CH-NH), 1.30 (s, 9H, t-Bu)
13C NMRδ 172.8 (COOH), 156.2 (Fmoc C=O), 125–145 (ArC), 31.2 (t-Bu C)
HRMS[M+H]+ calc. 458.2331, found 458.2328

Physicochemical Properties

Solubility and Stability

PropertyValue
SolubilityDMF > DCM > THF > EtOAc; insoluble in H2O (pH <5)
Storage-20°C under argon; stable ≥2 years
pKaCOOH: 4.39 ± 0.10; NH: 8.2 ± 0.3 (predicted)

Chromatographic Behavior

ColumnElution ConditionsRetention (min)
C18 (4.6 × 150 mm)0.1% TFA in H2O/MeCN (30→70% over 20 min)12.3 ± 0.5

Applications in Peptide Science

Backbone Modification

Incorporating this β-amino acid induces:

  • Enhanced proteolytic resistance: 10–100× stability vs. α-peptides in serum

  • Helical stabilization: 30% increase in α-helix content (CD spectroscopy)

  • Bioactivity modulation: IC50 improvements in kinase inhibitors (e.g., 2.1 nM vs 15 nM for α-analog)

Case Study: Antifungal Peptides

In machine learning-guided designs :

PeptideMIC (C. albicans)Hemolysis (HC10)Selectivity Index
Template (α-peptide)8 μg/mL64 μg/mL8
β-analog2 μg/mL256 μg/mL128
ParameterSpecification
Acute toxicityLD50 >2000 mg/kg (oral, rat)
IrritationNon-irritating (OECD 404)
Waste disposalIncinerate at >1000°C with scrubbers

Future Perspectives

  • Targeted drug delivery: Conjugation to antibody-drug conjugates (ADCs) via Lys/Ser residues

  • Supramolecular materials: Self-assembling hydrogels (critical concentration: 0.5–2 mM)

  • CNS therapeutics: Blood-brain barrier penetration (logP = 3.1 ± 0.2)

This compound exemplifies the convergence of synthetic chemistry and computational design in modern peptide therapeutics. Its unique stereoelectronic profile continues to enable breakthroughs in antimicrobial agents, protein-protein interaction inhibitors, and biomaterials .

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